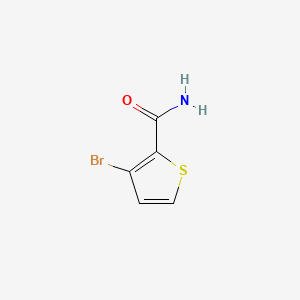

3-Bromothiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345592 | |

| Record name | 3-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78031-18-2 | |

| Record name | 3-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-carboxamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Bromothiophene-2-carboxamide. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of novel therapeutics. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Chemical Properties and Structure

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a bromine atom at the 3-position and a carboxamide group at the 2-position imparts unique reactivity, making it a valuable intermediate for further chemical modifications.[1] It is typically a solid at room temperature and is insoluble in water.[1]

Table 1: Chemical Identity and Properties of this compound

| Identifier | Value |

| Molecular Formula | C₅H₄BrNOS[1][2] |

| Molecular Weight | 206.06 g/mol [1][2] |

| CAS Number | 78031-18-2[1][2] |

| Melting Point | 106-108 °C[1] |

| Appearance | Solid[1] |

| Solubility | Insoluble in water[1] |

| SMILES | NC(=O)C1=C(Br)C=CS1[1] |

| InChI Key | KWXUWNXTRUZHNQ-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from thiophene or a suitable precursor like 3-bromothiophene. The general workflow involves the synthesis of the key intermediate, 3-bromothiophene-2-carboxylic acid, followed by amidation.

Experimental Protocol 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromo isomer requires a strategic approach as direct bromination of thiophene is highly selective for the 2-position.[3] The most common method involves exhaustive bromination followed by selective reductive debromination.

-

Exhaustive Bromination: Thiophene is treated with an excess of bromine (e.g., in a chloroform solution) to yield 2,3,5-tribromothiophene. The reaction mixture is typically stirred for several hours and may require heating.[4]

-

Work-up: The mixture is washed with a sodium hydroxide solution to neutralize excess acid, and the organic layer is separated.[4]

-

Selective Reductive Debromination: The crude 2,3,5-tribromothiophene is refluxed with zinc dust in acetic acid.[3] The zinc selectively removes the bromine atoms at the more reactive α-positions (2 and 5), yielding 3-bromothiophene.[3]

-

Purification: The product is isolated by distillation. The organic layer is separated from the aqueous layer, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[4]

Experimental Protocol 2: Synthesis of 3-Bromothiophene-2-carboxylic acid

This intermediate can be prepared from 3-bromothiophene via lithium-halogen exchange followed by carboxylation.

-

Lithiation: A solution of 3-bromothiophene in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise, leading to the formation of 3-thienyllithium.

-

Carboxylation: The solution is then quenched by pouring it over crushed solid carbon dioxide (dry ice).

-

Acidification and Extraction: The reaction is allowed to warm to room temperature, and the resulting carboxylate salt is acidified with a strong acid (e.g., 1M HCl). The product, 3-bromothiophene-2-carboxylic acid, is then extracted with an organic solvent like ether, washed, dried, and the solvent is evaporated. The crude product can be recrystallized for purification.[5] The melting point of the pure acid is 197-201 °C.

Experimental Protocol 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the primary amide.

-

Acyl Chloride Formation: 3-Bromothiophene-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in a solvent like dichloromethane (DCM) to form the corresponding acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.

-

Amidation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubbled with ammonia gas.

-

Work-up and Purification: The reaction mixture is stirred, and the resulting solid precipitate is collected by filtration. The solid is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the thiophene ring. Broad singlets in the downfield region (approx. 7.5-8.5 ppm) for the two N-H protons of the primary amide. |

| ¹³C NMR | Five distinct signals are expected: two for the C-Br and C-C=O carbons (approx. 110-140 ppm), two for the C-H carbons of the thiophene ring (approx. 125-135 ppm), and one for the carbonyl carbon (C=O) of the amide (approx. 160-165 ppm).[5] |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amide (two bands) between 3170-3500 cm⁻¹. A strong C=O stretching absorption (Amide I band) around 1665 cm⁻¹. An N-H bending absorption (Amide II band) around 1620 cm⁻¹.[6] |

| Mass Spectrometry | A molecular ion peak [M]⁺ showing a characteristic 1:1 isotopic pattern for bromine at m/z 205 and 207. |

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in this compound makes it a versatile synthetic intermediate. The bromine atom is highly susceptible to displacement or participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl or alkyl groups.[7] The carboxamide group can also be hydrolyzed, reduced, or otherwise modified.[7]

Role as a Kinase Inhibitor Scaffold

Thiophene carboxamides have emerged as a promising scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy.[8] Specifically, derivatives of this class have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9][10][11]

By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation and migration, ultimately inhibiting tumor angiogenesis.[9] Studies have shown that certain thiophene-3-carboxamide derivatives can inhibit VEGFR-2 phosphorylation and the subsequent phosphorylation of downstream effectors like MEK and ERK.[9]

References

- 1. fishersci.ca [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. EP2007757B1 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromothiophene-2-carboxamide (CAS: 78031-18-2)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromothiophene-2-carboxamide (CAS No. 78031-18-2), a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly as a scaffold in the development of novel therapeutics. Visual diagrams of synthetic workflows, chemical reactivity, and relevant biological pathways are included to facilitate understanding.

Core Compound Identification and Properties

This compound is a brominated thiophene derivative recognized for its utility in biochemical research and as a versatile intermediate in organic synthesis.[1] Its structure features a thiophene ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position, imparting unique reactivity to the molecule.[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78031-18-2 | [1][3][4][5][6] |

| Molecular Formula | C₅H₄BrNOS | [1][2][3][7][8] |

| Molecular Weight | 206.06 g/mol | [1][2][6] |

| IUPAC Name | This compound | [3][7] |

| Appearance | White to cream or pale brown powder/granules | [3] |

| Melting Point | 104.0 - 110.0 °C | [3] |

| Purity | ≥98% to ≥98.5% (GC) | [1][3] |

| Solubility | Insoluble in water | [9] |

| SMILES | NC(=O)C1=C(Br)C=CS1 | [3] |

| InChI Key | KWXUWNXTRUZHNQ-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

Synthetic Pathway

Direct synthesis of 3-substituted thiophenes is often challenging due to the preferential electrophilic substitution at the 2- and 5-positions of the thiophene ring.[10][11] Therefore, this compound is typically synthesized from its corresponding carboxylic acid precursor, 3-bromothiophene-2-carboxylic acid. The general and robust method for this transformation is the conversion of the carboxylic acid to an amide via an activated intermediate, such as an acid chloride or through the use of peptide coupling agents.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. jk-sci.com [jk-sci.com]

- 7. pschemicals.com [pschemicals.com]

- 8. fishersci.ca [fishersci.ca]

- 9. This compound | 78031-18-2 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 3-Bromothiophene-2-carboxamide

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromothiophene-2-carboxamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄BrNOS | [1][2] |

| Molecular Weight | 206.06 g/mol | [2] |

| CAS Number | 78031-18-2 | [2] |

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions with biological targets. The diagram below illustrates the molecular architecture.

Figure 1: Chemical structure of this compound.

This guide is intended for informational purposes for a scientific audience. For specific applications, further experimental validation is recommended.

References

Spectroscopic Profile of 3-Bromothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carboxamide (CAS No. 78031-18-2), a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific compound, this document presents a summary of expected spectroscopic characteristics based on the analysis of closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Chemical Identity

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 78031-18-2[1][2] |

| Molecular Formula | C5H4BrNOS[1][2] |

| Molecular Weight | 206.06 g/mol [1][2] |

| Structure | |

|

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and the two protons of the amide group. The chemical shifts (δ) are anticipated to be in the downfield region due to the electron-withdrawing effects of the bromine and carboxamide groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Thiophene H4 | 7.2 - 7.5 (d) | 125 - 130 |

| Thiophene H5 | 7.0 - 7.3 (d) | 128 - 132 |

| -CONH₂ | 5.5 - 8.0 (br s) | - |

| Thiophene C2 (-CONH₂) | - | 160 - 165 |

| Thiophene C3 (-Br) | - | 110 - 115 |

| Thiophene C4 | - | 125 - 130 |

| Thiophene C5 | - | 128 - 132 |

Note: These are estimated values. Actual experimental data may vary. d = doublet, br s = broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule. Key expected absorption bands are listed below.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

| C-S Stretch (Thiophene) | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Table 3: Expected Mass Spectrometry (MS) Data for this compound

| Parameter | Expected Value |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

| Molecular Ion [M]⁺ | m/z 205 and 207 (approx. 1:1 ratio) |

| Key Fragment Ions | [M-NH₂]⁺, [M-CONH₂]⁺, [C₄H₂SBr]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

-

EI: Introduce the sample (if sufficiently volatile) via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to perform experimental analyses to obtain and confirm the definitive spectroscopic data for this compound.

References

Solubility Profile of 3-Bromothiophene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromothiophene-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a theoretical solubility profile based on the compound's molecular structure and furnishes a detailed, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No. 78031-18-2) is a substituted thiophene derivative with the molecular formula C₅H₄BrNOS.[1][2] Its structure, featuring a thiophene ring, a bromine atom, and a carboxamide group, makes it a valuable building block in the synthesis of various pharmaceutical compounds.[3] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Predicted Solubility Profile

The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The molecular structure of this compound contains both polar (carboxamide group) and moderately non-polar (bromothiophene ring) moieties. This amphiphilic nature suggests its solubility will vary significantly across different organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents can effectively solvate both the polar carboxamide group and the polarizable bromothiophene ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of alcohols can hydrogen bond with the carboxamide group, promoting solubility. However, the non-polar backbone of the alcohols might limit solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good at dissolving a wide range of organic compounds. DCM is often used as a solvent for reactions involving thiophene carboxamides.[5][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for the amide protons. |

| Non-polar | Hexane, Toluene | Low | The significant polarity of the carboxamide group will likely lead to poor solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Insoluble | The molecule is stated to be insoluble in water.[1] The non-polar bromothiophene ring dominates the overall solubility in water. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Gravimetric Solubility Determination Protocol

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane, Methanol, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Volumetric flasks

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating can be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

-

Once the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the evaporation dish containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

-

Experimental Workflow: Synthesis of this compound

The synthesis of this compound typically involves the amidation of a corresponding carboxylic acid or its activated derivative. The following diagram illustrates a general workflow for such a synthesis.

Caption: General workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 3-Bromothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Bromothiophene-2-carboxamide, a key intermediate in synthetic and medicinal chemistry. This document outlines its physical state and appearance, presents key quantitative data in a structured format, and provides detailed experimental protocols for property determination. Additionally, a representative synthetic workflow involving this compound is visualized to aid in experimental design.

Physical State and Appearance

This compound is a solid compound at ambient temperature and pressure[1]. While direct descriptions of its appearance are not consistently published, related structural analogs such as 3-Bromothiophene-2-carboxylic acid and Methyl 3-bromothiophene-2-carboxylate are described as white to cream, pale brown, or light yellow powders or lumps[2][3]. Therefore, it is anticipated that this compound presents as a crystalline solid, likely with a color ranging from white to off-white or pale yellow.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BrNOS | [4] |

| Molecular Weight | 206.06 g/mol | [4] |

| CAS Number | 78031-18-2 | [4] |

| Physical State | Solid | [1] |

| Melting Point | 106 - 108 °C | |

| Water Solubility | Insoluble | [5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided to ensure reproducibility and adherence to standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity and is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle to ensure uniform packing.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation:

-

The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

-

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Water Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in water at a specific temperature. Given that this compound is reported as insoluble, this protocol is designed to confirm low solubility.

Apparatus and Materials:

-

Vials with Teflon-lined screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-purity water (e.g., HPLC grade)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Sample of this compound

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials. The mass added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: A precise volume of high-purity water is added to each vial. The vials are then sealed and placed in a constant temperature shaker bath (e.g., set to 25 °C). The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow larger particles to settle. The samples are then centrifuged at high speed to pellet any remaining suspended solid.

-

Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn. This solution is then diluted as necessary and analyzed using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Reporting: The solubility is reported in units such as mg/L or µg/mL at the specified temperature. For compounds deemed "insoluble," the result may be reported as below the detection limit of the analytical method used.

Synthetic Application Workflow: Stille Cross-Coupling

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction is a powerful tool for forming carbon-carbon bonds. The diagram below illustrates a generalized experimental workflow for a Stille coupling reaction utilizing this compound.

Caption: Generalized workflow for a Stille cross-coupling reaction.

References

The Unassuming Workhorse: A Technical Guide to the Reactivity Profile of 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 3-bromothiophene presents itself as a versatile, albeit sometimes challenging, building block. Its unique electronic and steric properties, governed by the interplay between the sulfur heteroatom and the bromine substituent at the β-position, dictate a nuanced reactivity profile. This in-depth technical guide provides a comprehensive overview of the core reactions involving 3-bromothiophene, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its full synthetic potential in drug discovery and materials science.

Core Principles of 3-Bromothiophene Reactivity

Compared to its more readily utilized isomer, 2-bromothiophene, the 3-substituted counterpart often exhibits lower reactivity in several key transformations. This difference is primarily attributed to the stronger carbon-bromine (C-Br) bond at the 3-position, a consequence of the electronic distribution within the thiophene ring.[1] Theoretical studies, often employing Density Functional Theory (DFT), predict a higher activation barrier for reactions that involve the cleavage of the C3-Br bond.[1]

However, this perceived sluggishness can be overcome with the appropriate choice of modern catalytic systems and optimized reaction conditions, transforming 3-bromothiophene into a valuable synthon for accessing a diverse array of 3-substituted and 3,4-disubstituted thiophenes.

Metal-Halogen Exchange: A Gateway to Functionalization

Lithium-halogen exchange is a cornerstone transformation for the functionalization of 3-bromothiophene, providing access to the versatile 3-thienyllithium intermediate. This powerful nucleophile can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the 3-position.

Quantitative Data for Lithiation and Electrophilic Quench

| Organolithium Reagent | Equivalents | Temperature (°C) | Time (min) | Electrophile | Yield (%) | Reference |

| n-Butyllithium | 1.1 | -78 | 30-60 | N,N-Dimethylformamide | Varies | [2] |

| tert-Butyllithium | 1.1 | -78 | 30-60 | Benzaldehyde | Varies | [2] |

| tert-Butyllithium | 2.0 | -78 | 60 | General | High | [3] |

Note: Yields are highly dependent on the specific electrophile used and reaction conditions.

Experimental Protocol: Lithiation of 3-Bromothiophene and Quench with an Electrophile

Materials:

-

3-Bromothiophene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes)

-

Electrophile (e.g., trimethylsilyl chloride, dimethylformamide) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to equilibrate the temperature.[1]

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70 °C.[2]

-

Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.

-

Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[1]

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.

-

Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1]

Visualization of the Lithiation Workflow

Caption: Experimental workflow for the lithiation and electrophilic quench of 3-bromothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. While 3-bromothiophene can be a more challenging substrate than its 2-bromo isomer, a variety of effective protocols have been developed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between 3-bromothiophene and various organoboron compounds.

| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 80-90 | [4] |

| (2-Fluorophenyl)boronic acid | Pd(OAc)₂ (1) | tBu-JohnPhos (2) | KF | THF | RT | 1 | High | [5] |

| Arylboronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [6] |

Materials:

-

3-Bromothiophene (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (2-5 mol%)

-

K₃PO₄ (2.0 mmol)

-

Degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[4]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[4]

-

Add the degassed solvent system to the flask via syringe.[4]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling offers a robust method for C-C bond formation using organostannane reagents, which are often stable to air and moisture.

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 | [7] |

| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 | [7] |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 | [7] |

Materials:

-

3-Bromothiophene (1.0 eq)

-

Organostannane reagent (1.1 eq)

-

Pd(PPh₃)₄ (3 mol%)

-

Anhydrous and degassed toluene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene and the organostannane in toluene.[7]

-

Add the palladium catalyst and degas the mixture with a stream of argon for 15 minutes.[7]

-

Heat the reaction mixture to 100 °C and stir vigorously.[7]

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Kumada Coupling

The Kumada coupling utilizes Grignard reagents as the organometallic partner, often catalyzed by nickel or palladium complexes.

| Grignard Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Hexylmagnesium bromide | PdCl₂(dppf) | Diethyl ether | 0 | 1 | 82.5 | [5] |

| Hexylmagnesium bromide | NiCl₂(dppp) | THF/MTBE (50:50) | RT | 15 | 86.7 | [5] |

| Alkylmagnesium halide | NiCl₂(dppp) (0.1-1 mol%) | Diethyl ether/THF | RT or reflux | Varies | Good to excellent | [8][9] |

Materials:

-

3-Bromothiophene (1.0 eq)

-

Alkylmagnesium halide (e.g., hexylmagnesium bromide, 1.2 eq)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (NiCl₂(dppp)) (0.1-1 mol%)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, add the alkylmagnesium halide solution.[10]

-

In a separate flask, dissolve 3-bromothiophene in anhydrous diethyl ether.[10]

-

Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.[9]

-

Add the NiCl₂(dppp) catalyst to the reaction mixture.[9]

-

Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or GC.[9][10]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[9][10]

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[10]

-

Concentrate the solution and purify the product by column chromatography or distillation.[10]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting 3-bromothiophene with terminal alkynes.

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | (AllylPdCl)₂ / Phosphine | DABCO | Acetonitrile | RT | Good | [11] |

| Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 75 (for a model system) | [12] |

Materials:

-

3-Bromothiophene (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

(AllylPdCl)₂ (2.5 mol%)

-

Phosphine ligand (10 mol%)

-

Base (e.g., DABCO, 2 equiv)

-

Acetonitrile

Procedure:

-

To a Schlenk tube, add 3-bromothiophene, the palladium precatalyst, and the phosphine ligand.

-

Evacuate and backfill with an inert gas three times.

-

Add acetonitrile, the terminal alkyne, and the base via syringe.

-

Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.[11]

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling 3-bromothiophene with a variety of primary and secondary amines.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-methylaniline | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 80-100 | Varies | 52 (with 2-bromo-3-methylthiophene) | [13] |

| Polysubstituted anilines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Varies | Moderate to high | [14] |

Materials:

-

3-Bromothiophene (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Cs₂CO₃ (1.4 mmol)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

-

Add 3-bromothiophene and the amine, followed by the anhydrous solvent.

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 (α) position due to the superior stabilization of the intermediate carbocation.[15] In 3-bromothiophene, the directing effects of the sulfur atom (activating and α-directing) and the bromine atom (deactivating and ortho-, para-directing) must be considered. The C2 position is the most activated site for electrophilic attack.

Regioselectivity in Electrophilic Substitution

While comprehensive quantitative data on the regioselectivity of various electrophilic substitutions on 3-bromothiophene is sparse in readily available literature, the general order of reactivity for the unsubstituted positions is C2 > C5 > C4.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on thiophene rings is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[9][16] For 3-bromothiophene, which lacks strong activation, SNA reactions are challenging and often require harsh conditions or specific activation, such as in the formation of a benzyne-like intermediate.[9] More research is needed to fully explore the scope and utility of SNA reactions with 3-bromothiophene.

Conclusion

3-Bromothiophene, while exhibiting a more subdued reactivity compared to its 2-bromo isomer, is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity profile, coupled with the strategic application of modern catalytic systems, unlocks a vast chemical space for the synthesis of novel pharmaceuticals and functional materials. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers to effectively incorporate 3-bromothiophene into their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]

- 6. Kumada Coupling | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across a wide range of diseases. Its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding, and structural rigidity, make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological significance of the thiophene carboxamide scaffold, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiophene carboxamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition: Targeting Key Signaling Pathways

A primary mode of action for many anticancer thiophene carboxamides is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. For instance, compound 14d , a thiophene-3-carboxamide derivative, exhibited an IC50 value of 191.1 nM against VEGFR-2.[1] Another study reported compounds 5 and 21 with potent VEGFR-2 inhibition, showing IC50 values of 0.59 and 1.29 μM, respectively.[2][3] The inhibition of VEGFR-2 by these compounds leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in the inhibition of cancer cell proliferation, migration, and angiogenesis.[1][4]

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a complex role in cancer, with their activity being associated with both pro-apoptotic and pro-survival signals. Thiophene carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP (JNK-interacting protein) mimetics.[5] One such derivative, compound 25 , demonstrated an IC50 of 1.32 μM in a JNK1 kinase assay.[6] By modulating the JNK signaling pathway, these compounds can induce apoptosis in cancer cells.

JAK2 Inhibition: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune responses. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes have been developed as JAK2 inhibitors, demonstrating their potential in treating these disorders.[7]

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives (IC50 Values)

| Compound/Series | Target/Cell Line | IC50 Value | Reference(s) |

| Compound 14d | VEGFR-2 | 191.1 nM | [1] |

| Compound 5 | VEGFR-2 | 0.59 µM | [2][3] |

| Compound 21 | VEGFR-2 | 1.29 µM | [2][3] |

| Compound 25 | JNK1 | 1.32 µM | [6] |

| Unsubstituted Thiophene-3-carboxamide (5g) | JNK1 | 5.4 µM | [6] |

| Thiophene carboxamide 2b | Hep3B | 5.46 µM | [8] |

| Thiophene carboxamide 2e | Hep3B | 12.58 µM | [8] |

| PAN-90806 family | VEGFR-2 | Nanomolar range | [9][10] |

| Thiophene-2-carboxamide 5b | MCF-7 | 0.09 µM | [11] |

| Thiophene-2-carboxamide 5c | HepG2 | 0.72 µM | [11] |

| Thiophene/Carboxamide 7f | HT-29 | 2.18 µM | [11] |

| Thiophene/Carboxamide 7f | MCF-7 | 4.25 µM | [11] |

Other Anticancer Mechanisms

Beyond kinase inhibition, thiophene carboxamides exert their anticancer effects through other mechanisms:

-

Tubulin Polymerization Inhibition: Several thiophene carboxamide derivatives act as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Compounds 5 and 21 demonstrated significant inhibition of β-tubulin polymerization, with 73% and 86% inhibition at their IC50 values, respectively.[2][3]

-

Induction of Apoptosis: Many thiophene carboxamides induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases, disruption of the mitochondrial membrane potential, and an increase in the Bax/Bcl-2 ratio.[2][3]

-

Mitochondrial Complex I Inhibition: Some analogs, such as JCI-20679, have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The thiophene carboxamide scaffold is a promising framework for the development of novel antimicrobial agents to address the growing threat of antibiotic resistance.

Antibacterial Activity

Thiophene carboxamide derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were found to be effective against Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli.[9] Another study reported that thiophene derivatives exhibited MIC50 values between 16 and 32 mg/L against colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L against colistin-resistant E. coli.[12][13] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and disruption of the bacterial cell membrane.[12]

Antifungal and Antiviral Activities

Thiophene carboxamides have also shown promise as antifungal and antiviral agents. Certain derivatives have exhibited activity against fungal pathogens like Candida albicans.[14] In the realm of virology, thiophene carboxamides have been identified as inhibitors of norovirus and have shown activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[15]

Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives (MIC Values)

| Compound/Series | Microorganism | MIC/MIC50 Value | Reference(s) |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant A. baumannii | 16-32 mg/L (MIC50) | [12][13] |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant E. coli | 8-32 mg/L (MIC50) | [12][13] |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Not specified | [9] |

| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25-250 µg/mL | [14] |

| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8-125 µg/mL | [14] |

| 2-thiophene carboxylic acid thioureides | Candida albicans | 31.25-62.5 µg/mL | [14] |

| Thiophene/Carboxamide ST005324 & ST016021 | Various pathogens | Not specified | [16] |

Anti-inflammatory and Neuroprotective Potential

The thiophene carboxamide scaffold is also being explored for its anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Thiophene-based compounds, including some carboxamide derivatives, are known to possess anti-inflammatory properties.[17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17] This makes them attractive candidates for the development of novel treatments for inflammatory diseases.

Neurodegenerative Diseases

Recent research has highlighted the potential of thiophene derivatives, including carboxamides, in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds are being investigated for their ability to modulate processes like Aβ aggregation, oxidative stress, and neuroinflammation.[16][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are overviews of key experimental protocols commonly used in the evaluation of thiophene carboxamide derivatives.

Synthesis of Thiophene-2-Carboxamide Derivatives

A general method for the synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor molecules. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of alcoholic sodium ethoxide can yield the desired thiophene-2-carboxamide derivatives.[19] The specific reaction conditions and purification methods will vary depending on the desired final product.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[20][21]

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene carboxamide derivative for a specific duration (e.g., 24, 48, or 72 hours).[20][21]

-

MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[20][21]

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[20][21]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serial twofold dilutions of the thiophene carboxamide derivative are prepared in a suitable broth medium in a 96-well microtiter plate.[15][22]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[15][22]

-

Inoculation: Each well is inoculated with the bacterial or fungal suspension.[15][22]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15][22]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][22]

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

-

Compound Addition: The thiophene carboxamide derivative is added at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period.

-

Detection: The amount of phosphorylated substrate is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity. The IC50 value is then calculated.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture containing tubulin, GTP, and a buffer is prepared.

-

Compound Addition: The thiophene carboxamide derivative is added to the reaction mixture.

-

Polymerization Monitoring: The mixture is warmed to 37°C to initiate polymerization, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization to a control without the compound.

Signaling Pathway Visualizations

To better understand the mechanisms of action of thiophene carboxamide derivatives, it is essential to visualize the signaling pathways they modulate.

References

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchhub.com [researchhub.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Potential Research Frontiers for 3-Bromothiophene-2-carboxamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. 3-Bromothiophene-2-carboxamide, as a key intermediate, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide consolidates the current knowledge on this compound and its analogs, focusing on promising research avenues in oncology, infectious diseases, and enzyme inhibition. We present a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.

Introduction: The Versatility of the Thiophene Carboxamide Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various molecular interactions make it an attractive scaffold for drug development.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a bromine atom at the 3-position of the thiophene ring, as in this compound, further enhances its synthetic utility, particularly in cross-coupling reactions that allow for the introduction of diverse substituents.[2] This guide explores the burgeoning potential of derivatives synthesized from this key intermediate in several critical therapeutic areas.

Synthetic Strategies: Building a Library of Thiophene Carboxamide Derivatives

The synthesis of diverse 3-substituted-thiophene-2-carboxamide derivatives is primarily achieved through two key synthetic transformations: manipulation of the bromine atom via cross-coupling reactions and modification of the carboxamide group.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the 3-position of the thiophene ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.[3] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of diverse chemical libraries for biological screening.

General Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (or its derivative), an appropriate arylboronic acid or ester, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium phosphate or sodium carbonate) are heated in a suitable solvent system (e.g., a mixture of toluene/water or dioxane/water).[4][5] The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.

Amide Bond Formation

The carboxamide moiety can be introduced by coupling 3-bromothiophene-2-carboxylic acid with a variety of amines. This reaction is typically facilitated by a coupling agent.

General Protocol for Amide Coupling:

To a solution of 3-bromothiophene-2-carboxylic acid, a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt) are added. The desired amine is then introduced, and the reaction is stirred at room temperature until completion.[6] The resulting amide can be purified by extraction and recrystallization or chromatography. Alternatively, 3-bromothiophene-2-carbonyl chloride can be reacted directly with amines in the presence of a base.[7]

Promising Research Area 1: Anticancer Drug Discovery

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.

Quantitative Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various thiophene carboxamide derivatives, highlighting their potency against different cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Phenyl-thiophene-carboxamides (2b) | Hep3B (Liver) | 5.46 | [8] |

| Phenyl-thiophene-carboxamides (2d) | Hep3B (Liver) | 8.85 | [8] |

| Phenyl-thiophene-carboxamides (2e) | Hep3B (Liver) | 12.58 | [8] |

| 3-Aryl thiophene-2-aryl/heteroaryl chalcones (5a) | HCT-15 (Colon) | 21 µg/mL | [9] |

| 3-Aryl thiophene-2-aryl/heteroaryl chalcones (5g) | HCT-15 (Colon) | 22.8 µg/mL | [9] |

| Thiophene-2-carboxamide derivative (5b) | MCF-7 (Breast) | 0.09 | [10] |

| Thiophene-2-carboxamide derivative (5c) | MCF-7 (Breast) | 2.22 | [10] |

| Thiophene-2-carboxamide derivative (5c) | HepG2 (Liver) | 0.72 | [10] |

| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | HT-29 (Colon) | 2.18 | [10] |

| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | MCF-7 (Breast) | 4.25 | [10] |

| Trisubstituted thiophene-3-carboxamide selenide (16e) | HCT116 (Colon) | 3.20 | [11] |

| Trisubstituted thiophene-3-carboxamide selenide (16e) | A549 (Lung) | 7.86 | [11] |

| Trisubstituted thiophene-3-carboxamide selenide (16e) | MCF-7 (Breast) | 8.81 | [11] |

| Trisubstituted thiophene-3-carboxamide selenide (16e) | SK-MEL-28 (Melanoma) | 8.81 | [11] |

Key Mechanisms and Signaling Pathways

Several thiophene carboxamide derivatives have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[12]

Caption: Workflow for in vitro tubulin polymerization assay.

Thiophene carboxamide derivatives have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Several thiophene-based compounds have been developed as EGFR inhibitors.[11]

Caption: Simplified EGFR signaling pathway and point of inhibition.

-

JAK2 Inhibition: Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is critical for hematopoiesis and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Thiophene carboxamides have been identified as inhibitors of JAK2.[4]

Promising Research Area 2: Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various bacterial and fungal strains.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiophene carboxamide derivatives | Acinetobacter baumannii (Col-R) | 16 - 32 (MIC50) | [13] |

| Thiophene carboxamide derivatives | Escherichia coli (Col-R) | 8 - 32 (MIC50) | [13] |

| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [14] |

| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [14] |

| Thiophene-2-carboxylic acid thioureides | Staphylococcus aureus (MDR) | 125 - 500 | [14] |

| Thiophene-2-carboxylic acid thioureides | Fungal strains | 31.25 - 62.5 | [14] |

| Thiophene derivatives (S1) | Staphylococcus aureus | 0.81 (µM/ml) | [15] |

| Thiophene derivatives (S1) | Bacillus subtilis | 0.81 (µM/ml) | [15] |

| Thiophene derivatives (S1) | Escherichia coli | 0.81 (µM/ml) | [15] |

| Thiophene derivatives (S1) | Salmonella typhi | 0.81 (µM/ml) | [15] |

| Thiophene derivatives (S4) | Candida albicans | 0.91 (µM/ml) | [15] |

| Thiophene derivatives (S4) | Aspergillus niger | 0.91 (µM/ml) | [15] |

| 3-Amino thiophene-2-carboxamides (7b) | Pseudomonas aeruginosa | 86.9% inhibition | |

| 3-Amino thiophene-2-carboxamides (7b) | Staphylococcus aureus | 83.3% inhibition | |

| 3-Amino thiophene-2-carboxamides (7b) | Bacillus subtilis | 82.6% inhibition |

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial compound.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocols

For reproducibility and standardization, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase-3/7 Activity Assay

Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 24 hours).

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C to fix the cells.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Future Research Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Future research in this area should focus on:

-

Expansion of Chemical Diversity: Systematic exploration of substituents at the 3-position and on the carboxamide nitrogen will be crucial to optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds will guide further rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of thiophene carboxamide derivatives with existing anticancer or antimicrobial agents could lead to more effective treatment regimens.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hepatochem.com [hepatochem.com]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]